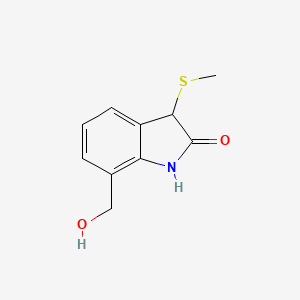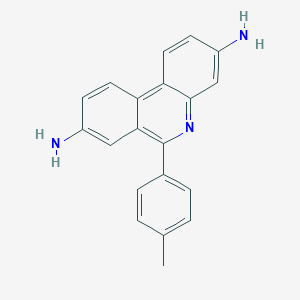
6-(4-Methylphenyl)phenanthridine-3,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylphenyl)phenanthridine-3,8-diamine is an organic compound with the molecular formula C19H15N3. It is known for its unique structure, which includes a phenanthridine core substituted with a 4-methylphenyl group and two amino groups at positions 3 and 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)phenanthridine-3,8-diamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methylphenyl)phenanthridine-3,8-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which is a common step in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction typically results in the formation of diamines .
Applications De Recherche Scientifique
6-(4-Methylphenyl)phenanthridine-3,8-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(4-Methylphenyl)phenanthridine-3,8-diamine involves its interaction with molecular targets such as DNA. The compound can bind to DNA through non-specific interactions along the DNA exterior, potentially interfering with DNA replication and transcription processes. This binding mechanism is crucial for its anti-tumor and anti-viral activities, as it can inhibit the proliferation of cancer cells and viruses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Diamino-6-phenylphenanthridine: This compound is structurally similar but lacks the 4-methylphenyl group, which may affect its binding affinity and biological activity.
6-Phenylphenanthridine-3,8-diamine: Another similar compound that differs in the substitution pattern on the phenanthridine core.
Uniqueness
6-(4-Methylphenyl)phenanthridine-3,8-diamine is unique due to the presence of the 4-methylphenyl group, which enhances its binding properties and potentially increases its efficacy in biological applications. This structural modification distinguishes it from other phenanthridine derivatives and contributes to its specific chemical and biological activities .
Propriétés
Numéro CAS |
143560-20-7 |
|---|---|
Formule moléculaire |
C20H17N3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
6-(4-methylphenyl)phenanthridine-3,8-diamine |
InChI |
InChI=1S/C20H17N3/c1-12-2-4-13(5-3-12)20-18-10-14(21)6-8-16(18)17-9-7-15(22)11-19(17)23-20/h2-11H,21-22H2,1H3 |
Clé InChI |
FSEROHHYNXFMDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)
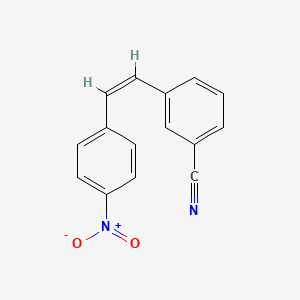
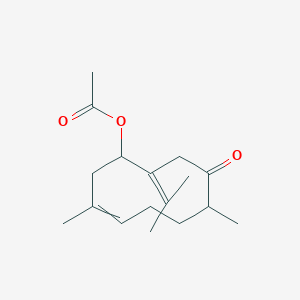

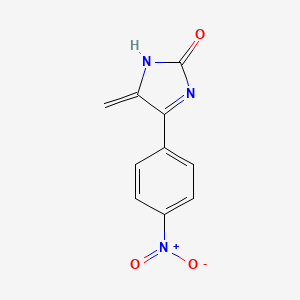
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)
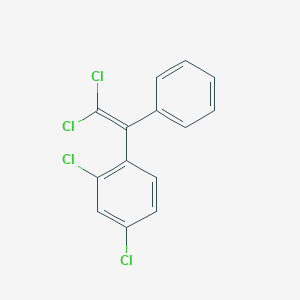
![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
![[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12560141.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
